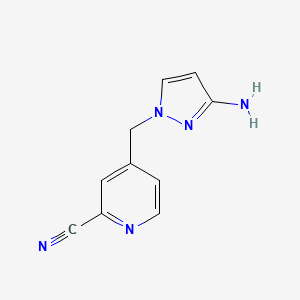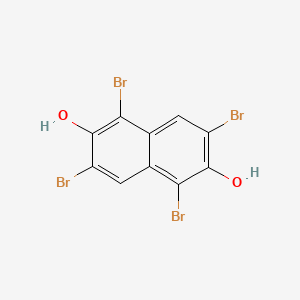![molecular formula C7H11NO3 B13637843 3-[(E)-2-nitroethenyl]oxane](/img/structure/B13637843.png)
3-[(E)-2-nitroethenyl]oxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(E)-2-nitroethenyl]oxane is a heterocyclic organic compound that features a six-membered ring containing one oxygen atom and a nitroethenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-2-nitroethenyl]oxane can be achieved through several methods. One common approach involves the reaction of oxetane derivatives with nitroalkenes under specific conditions. For instance, the Paternò-Büchi reaction, which involves the photochemical [2+2] cycloaddition of carbonyl compounds with alkenes, can be utilized to form the oxetane ring . Another method involves the use of trimethyloxosulfonium ylide to open epoxides, followed by ring closure to form the oxetane structure .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(E)-2-nitroethenyl]oxane undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other nitrogen-containing functional groups.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The oxane ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted oxane derivatives.
Applications De Recherche Scientifique
3-[(E)-2-nitroethenyl]oxane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-[(E)-2-nitroethenyl]oxane involves its interaction with molecular targets through its nitro and oxane functional groups. The nitro group can participate in redox reactions, while the oxane ring can interact with various biological molecules. These interactions can lead to the modulation of biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydropyran: A six-membered ring containing one oxygen atom, similar to oxane.
Oxetane: A four-membered ring containing one oxygen atom, structurally related to oxane.
Uniqueness
3-[(E)-2-nitroethenyl]oxane is unique due to the presence of both the nitroethenyl group and the oxane ring, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications.
Propriétés
Formule moléculaire |
C7H11NO3 |
|---|---|
Poids moléculaire |
157.17 g/mol |
Nom IUPAC |
3-[(E)-2-nitroethenyl]oxane |
InChI |
InChI=1S/C7H11NO3/c9-8(10)4-3-7-2-1-5-11-6-7/h3-4,7H,1-2,5-6H2/b4-3+ |
Clé InChI |
RCLORZRUGMDITM-ONEGZZNKSA-N |
SMILES isomérique |
C1CC(COC1)/C=C/[N+](=O)[O-] |
SMILES canonique |
C1CC(COC1)C=C[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


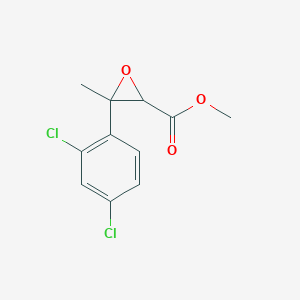
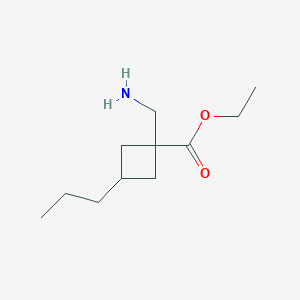


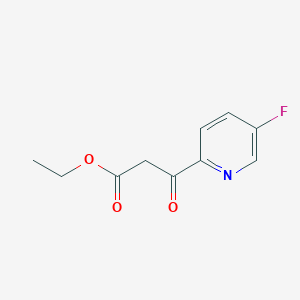

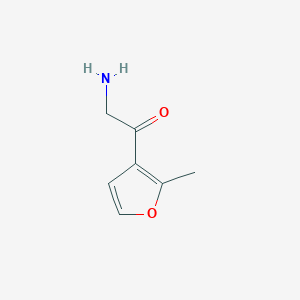

![3-(methoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazinedihydrochloride](/img/structure/B13637790.png)
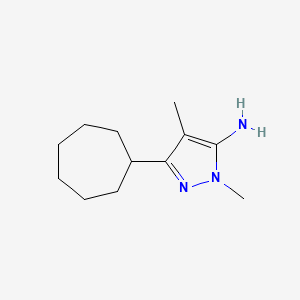
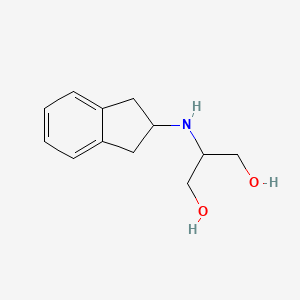
![Methyl 4-(4-chlorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B13637803.png)
